

Structural Elucidation of Benzyl 3-aminopropanoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl 3-aminopropanoate*

Cat. No.: *B086409*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of **Benzyl 3-aminopropanoate**. The document details the analytical data and experimental protocols necessary for the synthesis and characterization of this compound, serving as a vital resource for researchers in organic chemistry and drug development.

Physicochemical Properties

Benzyl 3-aminopropanoate is an organic compound with the molecular formula C10H13NO2 and a molecular weight of approximately 179.22 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#) Its structure consists of a benzyl ester of the amino acid beta-alanine.

Spectroscopic Data for Structural Confirmation

The structural confirmation of **Benzyl 3-aminopropanoate** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectral data for **Benzyl 3-aminopropanoate** in a deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectral Data for **Benzyl 3-aminopropanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~ 7.35	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 5.15	Singlet	2H	Benzylic protons (-CH ₂ -Ph)
~ 3.00	Triplet	2H	Methylene protons adjacent to amine (-CH ₂ -NH ₂)
~ 2.55	Triplet	2H	Methylene protons adjacent to carbonyl (-CH ₂ -C=O)
~ 1.50	Broad Singlet	2H	Amine protons (-NH ₂)

Table 2: Predicted ¹³C NMR Spectral Data for **Benzyl 3-aminopropanoate**

Chemical Shift (δ) ppm	Assignment
~ 172.5	Carbonyl carbon (C=O)
~ 136.0	Aromatic quaternary carbon (C-CH ₂)
~ 128.5	Aromatic methine carbons (ortho, meta, para C-H)
~ 128.0	Aromatic methine carbons (ortho, meta, para C-H)
~ 127.8	Aromatic methine carbons (ortho, meta, para C-H)
~ 66.5	Benzyllic carbon (-CH ₂ -Ph)
~ 39.0	Methylene carbon adjacent to amine (-CH ₂ -NH ₂)
~ 35.5	Methylene carbon adjacent to carbonyl (-CH ₂ -C=O)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for **Benzyl 3-aminopropanoate** are listed below.

Table 3: Expected IR Absorption Bands for **Benzyl 3-aminopropanoate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration
3400-3250	Medium, Broad	Primary Amine	N-H Stretch (two bands for -NH ₂)[4]
3100-3000	Medium	Aromatic C-H	C-H Stretch
2950-2850	Medium	Aliphatic C-H	C-H Stretch
~ 1735	Strong	Ester	C=O Stretch
1650-1580	Medium	Primary Amine	N-H Bend[4]
1250-1020	Strong	Ester	C-O Stretch
910-665	Medium, Broad	Primary Amine	N-H Wag[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight. The predicted collision cross-section values for various adducts of **Benzyl 3-aminopropanoate** are presented below.[1]

Table 4: Predicted Mass Spectrometry Data for **Benzyl 3-aminopropanoate**

Adduct	m/z
[M+H] ⁺	180.10192
[M+Na] ⁺	202.08386
[M-H] ⁻	178.08736
[M+NH ₄] ⁺	197.12846
[M+K] ⁺	218.05780
[M] ⁺	179.09409

Experimental Protocols

Synthesis of Benzyl 3-aminopropanoate via Fischer Esterification

This protocol describes a general procedure for the synthesis of **Benzyl 3-aminopropanoate**.

Materials:

- 3-Aminopropanoic acid (beta-alanine)
- Benzyl alcohol
- Toluene
- p-Toluenesulfonic acid monohydrate (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Ethyl acetate
- Hexane

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-aminopropanoic acid, benzyl alcohol (in excess), and toluene.
- Add a catalytic amount of p-toluenesulfonic acid monohydrate.
- Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.

- Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **Benzyl 3-aminopropanoate**.

NMR Spectroscopy Protocol

Sample Preparation:

- Dissolve 5-10 mg of the purified **Benzyl 3-aminopropanoate** in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.

Data Acquisition:

- Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- For ^1H NMR, use a standard single-pulse experiment with 16-32 scans.
- For ^{13}C NMR, use a proton-decoupled experiment with 1024 or more scans to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol

Sample Preparation:

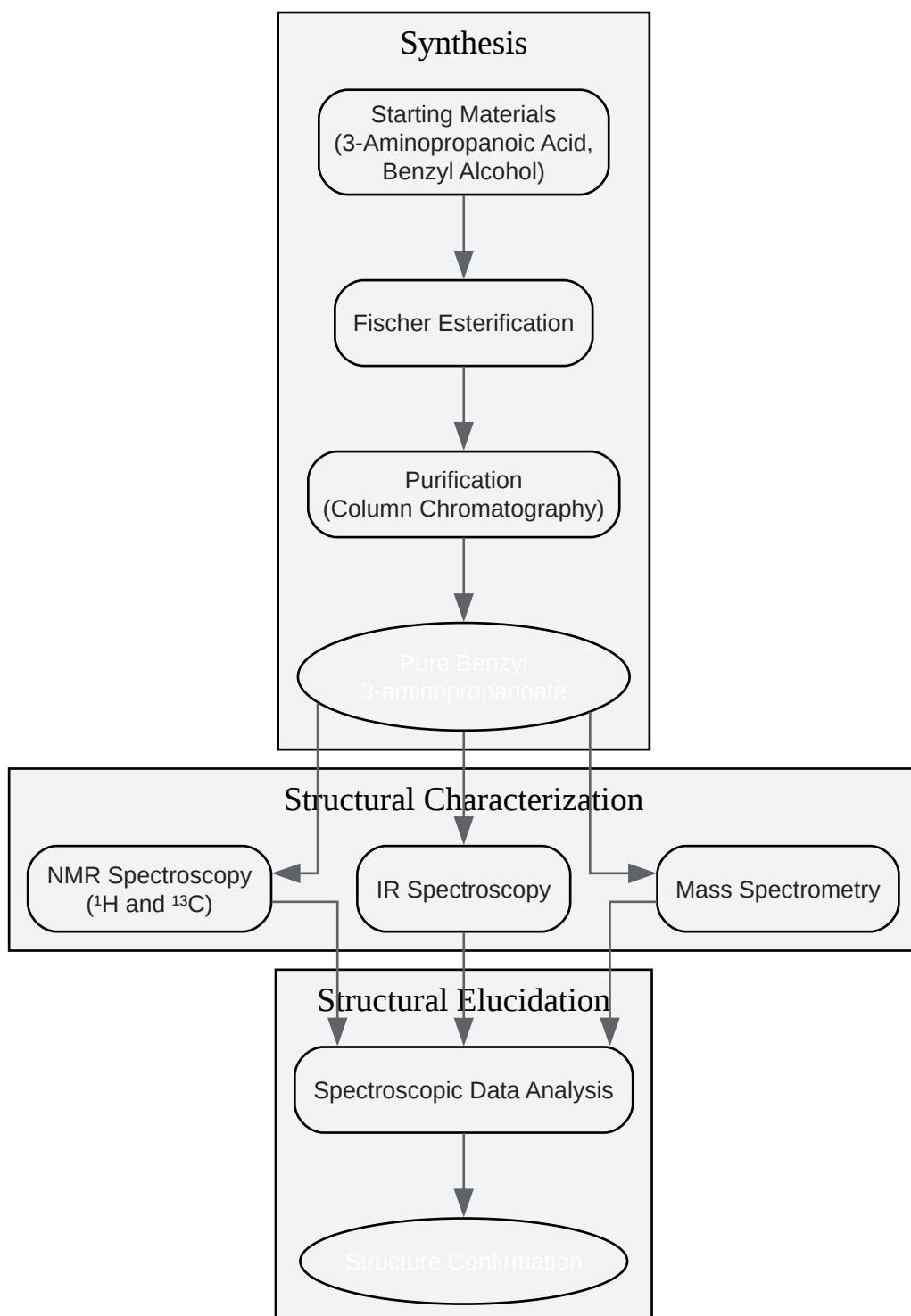
- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr plates.
- For a solid sample, prepare a KBr pellet or a mull.

Data Acquisition:

- Obtain the IR spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm^{-1} .

Mass Spectrometry Protocol

Sample Preparation:


- Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
- Further, dilute the sample as required by the instrument's sensitivity.

Data Acquisition:

- Introduce the sample into the mass spectrometer using an appropriate ionization technique such as Electrospray Ionization (ESI).
- Acquire the mass spectrum in the positive ion mode to observe protonated molecules like $[M+H]^+$.

Workflow for Structural Elucidation

The logical workflow for the synthesis and structural elucidation of **Benzyl 3-aminopropanoate** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and structural elucidation of **Benzyl 3-aminopropanoate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - Benzyl 3-aminopropanoate hydrochloride (C₁₀H₁₃NO₂)
[pubchemlite.lcsb.uni.lu]
- 2. Benzyl 3-aminopropanoate | C₁₀H₁₃NO₂ | CID 1116164 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. Benzylic amine synthesis by amination (arylation) [organic-chemistry.org]
- To cite this document: BenchChem. [Structural Elucidation of Benzyl 3-aminopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b086409#structural-elucidation-of-benzyl-3-aminopropanoate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com